REACTION_CXSMILES
|
N1CC[CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O)=O.CC(C)=O.[CH3:18][C:19]([C:21]1[CH:26]=[C:25]([Br:27])[CH:24]=[CH:23][C:22]=1[OH:28])=[O:20]>C1C=CC=CC=1.CCOC(C)=O>[CH3:2][C:3]1([CH3:4])[CH2:18][C:19](=[O:20])[C:21]2[C:22](=[CH:23][CH:24]=[C:25]([Br:27])[CH:26]=2)[O:28]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
33.25 mmol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
344.6 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)Br)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)Br)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in a flask
|
Type
|
CUSTOM
|
Details
|
fitted with a Dean-Stark trap
|
Type
|
WASH
|
Details
|
The solution was washed with 1M aqueous HCl, H2O, and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residual oil (bulb-to-bulb)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=CC=C(C=C2C(C1)=O)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |